REACTION_CXSMILES
|
B.COC(=O)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH:11]=[C:12]([N+:14]([O-])=O)[CH3:13].[BH4-].[Na+].C1C[O:23][CH2:22]C1>>[NH2:14][CH:12]([CH3:13])[CH2:11][C:6]1[CH:5]=[C:10]([CH:9]=[CH:8][CH:7]=1)[CH2:22][OH:23] |f:2.3|
|
Name
|
|
Quantity
|
12.15 mL
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
3
|
Quantity
|
596 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
(2 nitro 1 propenyl)benzoic acid-methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=CC=C1)C=C(C)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
51.3 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In an oven-dried flask under nitrogen atmosphere was placed
|
Type
|
TEMPERATURE
|
Details
|
This was chilled in an ice bath
|
Type
|
WAIT
|
Details
|
to colorless after about 5 minutes at room temperature
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
The solution was then heated at
|
Type
|
TEMPERATURE
|
Details
|
a gentle reflux under nitrogen overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
quenched by dropwise addition of 500 mL of water
|
Type
|
TEMPERATURE
|
Details
|
a gentle reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was again cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the residue was washed with water
|
Type
|
EXTRACTION
|
Details
|
to extract the product
|
Type
|
EXTRACTION
|
Details
|
with the extraction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried with sodium sulfate, and volatile materials
|
Type
|
CUSTOM
|
Details
|
were removed with a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
It was carried on without purification
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |